molecular formula C8H3Cl3F3NO3 B1403873 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene CAS No. 1417569-47-1

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Cat. No. B1403873
M. Wt: 324.5 g/mol
InChI Key: NELZCYGVXRRJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzene derivative, which means it has a six-carbon ring structure that is common in organic chemistry. The “2-Nitro” part indicates that a nitro group (NO2) is attached to the second carbon in the ring. The “1-(trichloromethoxy)” part means that a trichloromethoxy group (CCl3O) is attached to the first carbon. The “3-(trifluoromethyl)” part means that a trifluoromethyl group (CF3) is attached to the third carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the nitro, trichloromethoxy, and trifluoromethyl groups in the correct positions on the benzene ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The presence of the nitro, trichloromethoxy, and trifluoromethyl groups would likely influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitro, trichloromethoxy, and trifluoromethyl groups could affect its polarity, solubility, and reactivity .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its physical and chemical properties, and any biological activity it might have .

properties

IUPAC Name

2-nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-5-3-1-2-4(7(12,13)14)6(5)15(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELZCYGVXRRJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Reactant of Route 3
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.